(2-Fluoropyridin-3-yl)methanamine hydrochloride
Overview
Description
(2-Fluoropyridin-3-yl)methanamine hydrochloride, also known as 2-FPM, is a synthetic stimulant drug of the substituted cathinone class. It is a derivative of pyridin-3-ylmethanamine and acts as a potent dopamine and norepinephrine reuptake inhibitor. 2-FPM has been used in scientific research for its ability to modulate the release of these neurotransmitters, and has been studied for its potential therapeutic applications in the treatment of conditions such as ADHD, depression, and obesity.
Scientific Research Applications
1. Development of Novel Antidepressants
(Sniecikowska et al., 2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as potential antidepressants. These compounds act as "biased agonists" of serotonin 5-HT1A receptors, showing high receptor affinity and selectivity. A leading compound in this series, NLX-204, demonstrated robust antidepressant-like activity, highlighting the therapeutic potential of such derivatives.
2. Cancer Research and Kinase Inhibition
Research by (Schroeder et al., 2009) discovered a selective and orally efficacious inhibitor of the Met kinase superfamily, BMS-777607, for cancer treatment. This compound was synthesized from substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, illustrating the role of fluoropyridine derivatives in oncology.
3. Synthesis of Fluoropyridine-based Compounds
(Schäffler et al., 2006) focused on the synthesis of 6-halogeno-pyridin-2-olate complexes with diruthenium(2+) cores. These complexes, including those with fluoropyridinolate ligands, are significant in understanding coordination chemistry and metal-ligand interactions.
4. Cognitive Enhancement Drug Development
(Pesti et al., 2000) synthesized a cognition enhancer drug candidate, DMP 543, through the functionalization of 2-Fluoro-4-methylpyridine. This demonstrates the role of fluoropyridine derivatives in the development of drugs targeting cognitive functions.
5. Pharmacological Studies
Research by (Kimura et al., 2004) on YM348, a 5-HT2C receptor agonist, used a fluoropyridine derivative in its structure. This study highlights the application of such compounds in pharmacological profiling and drug discovery.
properties
IUPAC Name |
(2-fluoropyridin-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYUJQLRJHZDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736228 | |
Record name | 1-(2-Fluoropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoropyridin-3-yl)methanamine hydrochloride | |
CAS RN |
859164-64-0 | |
Record name | 1-(2-Fluoropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoropyridin-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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